4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C19H19BrN4O2S. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 3-isopropoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19BrN4O2S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19BrN4O2S/c1-12(2)26-15-6-4-5-14(10-15)18-22-23-19(27)24(18)21-11-13-7-8-17(25-3)16(20)9-13/h4-12H,1-3H3,(H,23,27)/b21-11+ |
InChI Key |
SEMTVWWKQIUVRI-SRZZPIQSSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
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